molecular formula C17H15N3O2 B2747477 1-methyl-2-oxo-N-(o-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 899968-80-0

1-methyl-2-oxo-N-(o-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2747477
CAS No.: 899968-80-0
M. Wt: 293.326
InChI Key: RDLCDTJTNUJNGI-UHFFFAOYSA-N
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Description

1-methyl-2-oxo-N-(o-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a high-purity chemical compound designed for research applications. This 1,8-naphthyridine derivative belongs to a privileged scaffold in medicinal chemistry known for its diverse biological activities and is intended for investigational use in biochemical and pharmacological studies. The 1,8-naphthyridine core structure has demonstrated significant research potential across multiple therapeutic areas, including anticancer investigations, antiviral research, and immunomodulatory studies. Scientific literature indicates that 1,8-naphthyridine-3-carboxamide derivatives have shown promising activity against various cancer cell lines, suggesting potential as a valuable scaffold for oncology research . Additionally, structurally related 1,8-naphthyridine compounds have exhibited high potency against HIV-1 integrase, including drug-resistant mutants, highlighting the structural versatility of this chemotype for antiviral research . The compound's mechanism of action may involve interaction with various biological targets; specific 1,8-naphthyridine derivatives have been reported to function as selective cannabinoid CB2 receptor ligands with immunomodulatory properties , while others demonstrate DNA intercalation capabilities that can disrupt cancer cell proliferation . Researchers have utilized similar 1,8-naphthyridine derivatives as building blocks for developing novel therapeutic candidates, reflecting the compound's potential utility in drug discovery programs . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material according to laboratory safety protocols and consult relevant scientific literature for specific application guidelines.

Properties

IUPAC Name

1-methyl-N-(2-methylphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-11-6-3-4-8-14(11)19-16(21)13-10-12-7-5-9-18-15(12)20(2)17(13)22/h3-10H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLCDTJTNUJNGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-oxo-N-(o-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the naphthyridine core. This can be achieved through various methods, including the cyclization of appropriate precursors.

    Formation of the Carboxamide Group: The carboxamide group is introduced by reacting the naphthyridine core with an amine, such as o-toluidine, under suitable conditions. This reaction often requires the use of coupling agents like EDCI or DCC to facilitate the formation of the amide bond.

    Methylation: The final step involves the methylation of the nitrogen atom in the naphthyridine ring. This can be achieved using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-oxo-N-(o-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. This is often used to introduce new functionalities or improve the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often require the use of nucleophiles or electrophiles, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Anticancer Activity

1-methyl-2-oxo-N-(o-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide exhibits promising anticancer properties. Research indicates that several derivatives of 1,8-naphthyridine compounds have been synthesized and tested for their cytotoxic effects against various cancer cell lines. For instance:

  • In vitro Cytotoxicity : A study demonstrated that certain naphthyridine derivatives showed high cytotoxicity against multiple cancer cell lines. Compound 12 from a related series displayed an IC50 value of 1.37 µM against the HBL-100 breast cancer cell line, indicating potent activity .
  • Mechanism of Action : The mechanism by which these compounds exert their effects involves modulation of apoptosis pathways and disruption of cellular proliferation signals .

Anti-inflammatory Properties

In addition to anticancer effects, 1-methyl-2-oxo-N-(o-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide has shown potential as an anti-inflammatory agent:

  • Cytokine Modulation : Research has indicated that derivatives can modulate cytokine and chemokine levels in dendritic cells, which is crucial for inflammatory responses. This property suggests a potential application in treating inflammatory diseases .

Synthesis Techniques

The synthesis of naphthyridine derivatives has evolved significantly, employing various methodologies to enhance yield and efficiency:

  • Grignard Reagent Utilization : A robust method using Grignard reagents has been developed for synthesizing naphthyridines on a large scale. This method allows for convenient sample preparation necessary for preclinical drug development .
  • Ionic Liquid Catalysis : Recent advancements include the use of ionic liquids as catalysts in water for the synthesis of naphthyridines. This environmentally friendly approach simplifies product separation and enhances reaction efficiency .

Case Studies

Several case studies illustrate the applications and effectiveness of naphthyridine derivatives:

StudyCompound TestedCancer Cell LineIC50 (µM)Findings
Compound 12HBL-100 (Breast)1.37High cytotoxicity observed
Derivative 17KB (Oral)3.7Significant anticancer activity
VariousSW-620 (Colon)3.0Effective in reducing cell viability

Mechanism of Action

The mechanism of action of 1-methyl-2-oxo-N-(o-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of enzymes involved in inflammation, leading to reduced production of inflammatory mediators. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Similar Compounds

The 1,8-naphthyridine-3-carboxamide scaffold is versatile, with structural modifications dictating biological activity. Below is a detailed comparison with key analogs:

Substitution at the 1-Position

  • 1-Methyl vs. 1-Hydroxy/1-Benzyloxy: 1-Methyl (target compound): Improves metabolic stability by replacing labile groups (e.g., hydroxyl or benzyloxy). This substitution is critical for in vivo longevity but may reduce metal-chelating capacity required for enzyme inhibition (e.g., HIV-1 integrase) . 1-Hydroxy: Found in HIV-1 integrase inhibitors (e.g., compound 7c), where the hydroxyl group participates in metal coordination, achieving EC₅₀ values in the nanomolar range . 1-Benzyloxy: Used in intermediates (e.g., 19a) for further functionalization. The benzyloxy group is typically removed during synthesis to expose hydroxyl groups for activity .

Amide Substituent (N-Substitution)

  • N-(o-Tolyl) vs. N-(3,4-Difluorobenzyl) (e.g., 8b): Exhibits dual HIV-1 integrase inhibition (IC₅₀ = 12 nM) and moderate anti-inflammatory activity. Fluorine atoms enhance binding via polar interactions . N-(4-Methylcyclohexyl) (e.g., JT11): A high-affinity CB2 agonist (Ki = 0.8 nM) with anti-inflammatory effects, reducing pro-inflammatory cytokines (e.g., TNF-α) by 70% at 10 µM .

Alkyl Chain Modifications

  • 1-Methyl vs. 1-(4-Fluorobutyl) :
    • 1-Methyl : Compact, favoring CNS penetration but limiting solubility.
    • 1-(4-Fluorobutyl) (e.g., LUZ5 ): Fluorinated alkyl chains improve pharmacokinetics (e.g., brain uptake in PET imaging) and CB2 affinity (Ki = 1.2 nM) .

Table 1. Structural and Functional Comparison of 1,8-Naphthyridine-3-carboxamide Derivatives

Compound 1-Position Amide Substituent Biological Target Key Activity/Data Reference
Target Compound Methyl N-(o-Tolyl) Not reported Inferred metabolic stability
7c Hydroxy N-(3-Cl-4-F-benzyl) HIV-1 Integrase EC₅₀ = 3.2 nM
JT11 N-(4-Methylcyclohexyl) CB2 Receptor Ki = 0.8 nM; Anti-inflammatory
LUZ5 4-Fluorobutyl N-(Carborane) CB2 Receptor (PET ligand) Ki = 1.2 nM; Brain uptake
8b Benzyloxy N-(3,4-Difluorobenzyl) HIV-1 Integrase IC₅₀ = 12 nM

Biological Activity

1-Methyl-2-oxo-N-(o-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic organic compound belonging to the class of 1,8-naphthyridine derivatives. Its unique structure incorporates a fused ring system that includes both naphthalene and pyridine components, along with various functional groups such as a methyl group, an oxo group, and a carboxamide. The molecular formula is C11H10N2O2C_{11}H_{10}N_2O_2 with a molecular weight of approximately 204.22 g/mol . This compound has garnered interest for its potential biological activities, although detailed studies are still limited.

Structural Characteristics

The structural features of 1-methyl-2-oxo-N-(o-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide significantly influence its biological properties. The presence of the carboxamide functional group enhances hydrogen bonding capabilities, which is crucial for interactions with biological macromolecules. The fused ring system contributes to the compound's stability and potential reactivity in biological systems.

Biological Activities

While specific studies on the biological activity of 1-methyl-2-oxo-N-(o-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide are sparse, related compounds have shown promising results in various pharmacological activities:

  • Antimicrobial Activity : Some naphthyridine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to 1-methyl-2-oxo-N-(o-tolyl)-1,2-dihydro-1,8-naphthyridine have been reported to inhibit bacterial growth effectively.
  • Anticancer Potential : Research into related naphthyridine derivatives has indicated potential anticancer activity. For example, derivatives with similar structural motifs have been evaluated for their ability to induce apoptosis in cancer cells.

Case Study 1: Antimicrobial Properties

A study investigating the antimicrobial activity of various naphthyridine derivatives found that compounds with similar functional groups to 1-methyl-2-oxo-N-(o-tolyl)-1,2-dihydro-1,8-naphthyridine demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes and interference with metabolic processes.

Case Study 2: Anticancer Activity

Another significant research effort focused on the anticancer properties of naphthyridine derivatives. In vitro studies showed that these compounds could inhibit cell proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. This suggests that 1-methyl-2-oxo-N-(o-tolyl)-1,2-dihydro-1,8-naphthyridine could also possess similar properties pending further investigation.

Comparison with Related Compounds

The following table summarizes key features and biological activities of compounds structurally related to 1-methyl-2-oxo-N-(o-tolyl)-1,2-dihydro-1,8-naphthyridine:

Compound NameStructureKey FeaturesBiological Activity
N-(4-butylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamideStructureContains a butylphenyl groupAntimicrobial properties
4-Hydroxy-7-methyl-2-phenylnaphthyridineStructureExhibits hydroxyl and phenyl groupsAnticancer activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-methyl-2-oxo-N-(o-tolyl)-naphthyridineStructureFeatures a benzo dioxole moietyPotential drug development applications

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 1,8-naphthyridine-3-carboxamide derivatives?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. A general approach includes:

Core Formation : Condensation of substituted anilines with aldehydes (e.g., 2-fluorobenzaldehyde) to form intermediates, followed by cyclization under acidic or thermal conditions to generate the naphthyridine core .

Functionalization : Introduction of the carboxamide group via coupling reactions (e.g., using activated esters or carbodiimide-mediated amidation) .

Purification : Column chromatography or recrystallization to isolate the product, with purity confirmed by TLC, NMR, and mass spectrometry .

Q. How are structural features of 1,8-naphthyridine derivatives validated experimentally?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : Assigning aromatic protons (δ 7.2–9.2 ppm) and amide NH signals (δ ~9.9 ppm) to confirm substitution patterns .
  • Infrared Spectroscopy (IR) : Identifying carbonyl stretches (C=O: ~1680–1650 cm⁻¹) and aromatic C-H vibrations (~3100–3000 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 423 for a dichloro derivative) to verify molecular weight .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in naphthyridine synthesis?

  • Methodological Answer : Critical parameters include:

  • Catalysts : Lewis acids (e.g., AlCl₃) or bases (e.g., NaH) to enhance cyclization efficiency .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) for solubility, or toluene for high-temperature reactions .
  • Temperature Control : Reflux conditions (e.g., 250°C in diphenyl ether) for cyclization, monitored by TLC to prevent decomposition .
  • Workflow Example : For 1-(4-chlorobenzyl)-N-(3-chlorophenyl) derivatives, yields improved from 55% to 76% by adjusting reaction time and catalyst loading .

Q. What strategies are used to analyze structure-activity relationships (SAR) for naphthyridine carboxamides?

  • Methodological Answer :

  • Substituent Variation : Systematic modification of aryl groups (e.g., chloro, fluoro, methyl) to assess impact on bioactivity. For example, fluorobenzyl groups enhance target selectivity due to electronegativity .
  • Pharmacophore Mapping : Identifying critical moieties (e.g., the carboxamide group) for enzyme inhibition using X-ray crystallography or molecular docking .
  • Case Study : Derivatives with electron-withdrawing substituents (e.g., -Cl) showed 2–3× higher cytotoxicity in cancer cell lines compared to unsubstituted analogs .

Q. How can contradictory biological activity data across similar derivatives be resolved?

  • Methodological Answer :

  • Cross-Assay Validation : Test compounds in multiple assays (e.g., enzyme inhibition + cell viability) to distinguish target-specific effects from off-target interactions .
  • Structural Reanalysis : Use X-ray diffraction or advanced NMR (e.g., 2D-COSY) to detect conformational differences or impurities .
  • Example : A dichloro derivative exhibited conflicting IC₅₀ values in kinase assays, resolved by identifying batch-to-batch purity variations via HPLC .

Methodological and Analytical Focus

Q. What computational tools are used to predict the pharmacokinetic properties of naphthyridine derivatives?

  • Methodological Answer :

  • In Silico Modeling : Tools like SwissADME predict LogP (lipophilicity) and solubility. For example, carboxamide derivatives with LogP <3.5 show better aqueous solubility .
  • Molecular Dynamics Simulations : Assess binding stability with targets (e.g., kinases) to prioritize compounds for synthesis .
  • Case Study : A methyl-substituted derivative showed improved metabolic stability in liver microsome assays, aligning with in silico predictions of CYP450 interactions .

Q. How are advanced spectroscopic techniques applied to resolve complex stereochemistry in naphthyridines?

  • Methodological Answer :

  • 2D-NMR (e.g., HSQC, NOESY) : Assign diastereotopic protons and confirm amide bond geometry .
  • X-ray Crystallography : Resolve absolute configuration, as seen in 1,8-naphthyridine-3-carboxamide complexes with kinase domains .
  • Example : NOESY correlations confirmed the Z-configuration of a 7-methyl substituent in a dihydro-naphthyridine derivative .

Data Interpretation and Validation

Q. What methods are recommended for validating biological activity in vitro and in vivo?

  • Methodological Answer :

  • In Vitro :
  • Enzyme Assays : Measure IC₅₀ using fluorescence-based substrates (e.g., ATPase activity for kinase targets) .
  • Cytotoxicity : MTT or SRB assays in cancer cell lines (e.g., IC₅₀ = 12 µM for a chlorobenzyl derivative in HeLa cells) .
  • In Vivo :
  • Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS after oral administration in rodent models .
  • Efficacy Studies : Tumor xenograft models to correlate in vitro potency with therapeutic efficacy .

Q. How can researchers address discrepancies between computational predictions and experimental results?

  • Methodological Answer :

  • Parameter Calibration : Refine force fields in docking software using experimental binding data .
  • Meta-Analysis : Compare results across multiple software (e.g., AutoDock vs. Schrödinger) to identify consensus predictions .
  • Example : A fluoro-substituted derivative showed weaker experimental binding affinity than predicted, attributed to solvation effects not modeled in silico .

Tables for Key Data

Derivative Substituents Biological Activity (IC₅₀)Reference
1-(4-Chlorobenzyl)-N-(3-chlorophenyl)Cl, Cl12 µM (HeLa cells)
1-Benzyl-N-cyclohexylBenzyl, cyclohexyl25 µM (Kinase inhibition)
7-Methyl-2-phenylMethyl, phenyl18 µM (Antimicrobial)

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